molecular formula C12H10O3 B1329367 Methyl 3-hydroxy-2-naphthoate CAS No. 883-99-8

Methyl 3-hydroxy-2-naphthoate

Cat. No. B1329367
CAS RN: 883-99-8
M. Wt: 202.21 g/mol
InChI Key: YVVBECLPRBAATK-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-naphthoate is a chemical compound that is part of the naphthoic acid family, which is known for its significance in the synthesis of various derivatives with potential applications in different fields such as supramolecular chemistry, medicinal chemistry, and materials science. The compound itself serves as a building block for more complex chemical entities.

Synthesis Analysis

The synthesis of derivatives of methyl 3-hydroxy-2-naphthoate has been explored in several studies. For instance, amides of 3-hydroxy-2-naphthoic acid have been synthesized using acylation methods involving 3-hydroxy-2-naphthoyl chloride and amines derived from benzimidazolone and benzoxazolone . Another study reported the synthesis of methyl 3-hydroxy-4-(piperidin-1-ylmethyl)-2-naphthoate, which was investigated for its potential as a supramolecular host, demonstrating the versatility of methyl 3-hydroxy-2-naphthoate derivatives in forming polymorphic crystals . Additionally, a two-step approach involving Heck coupling and Dieckmann cyclization has been utilized to synthesize methyl-1-hydroxy-2-naphthoate derivatives on a multigram scale .

Molecular Structure Analysis

The molecular structure of methyl 3-hydroxy-2-naphthoate derivatives has been characterized using various analytical techniques. For example, the substituted methyl 3-hydroxy-2-naphthoate was analyzed using melting point determination, IR, UV-Visible, fluorescence, SEM, NMR, DSC, PXRD, and single-crystal X-ray crystallography to reveal polymorphism . The crystal structures of related hydrazone compounds have also been determined, showing trans configurations around the C=N double bonds and stabilization through intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

The reactivity of methyl 3-hydroxy-2-naphthoate derivatives has been explored in various chemical reactions. For instance, the synthesis of cyclometalated iridium(III) complexes involved the reaction of a related compound with IrCl3, leading to unexpected products due to the complex's reactivity . Moreover, the synthesis of 2-hydroxy-3-((5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenyl)methyl)naphthalene-1,4-dione derivatives showcased the use of a one-pot, multi-component reaction catalyzed by MgCl2, highlighting the compound's potential in green chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-hydroxy-2-naphthoate derivatives have been extensively studied. Polymorphism, as observed in the substituted methyl 3-hydroxy-2-naphthoate, indicates the existence of different crystalline forms with distinct physical properties such as melting points and optical characteristics . Theoretical studies, including computational investigations, have been conducted to understand the intermolecular interactions and optical properties of these derivatives . Additionally, the antibacterial activity of related compounds, such as 2-hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone, has been evaluated, demonstrating the biological relevance of these compounds .

Scientific Research Applications

Polymorphism Studies

Methyl 3-hydroxy-2-naphthoate has been utilized in the study of polymorphism. Researchers synthesized a piperidine substituted variant for application as a supramolecular host. Different solvents used for crystallization yielded colorless and light yellowish orange crystals. These crystals were analyzed using various techniques such as IR, UV-Visible, fluorescence, SEM, 1H NMR, DSC, PXRD, and X-ray crystallography to reveal polymorphism. The study provided insights into the intermolecular interactions and optical properties of these polymorphs (Sahoo, Kumar, Kumar, & Kumar, 2020).

Synthesis of DerivativesMethyl 3-hydro

Scientific Research Applications of Methyl 3-hydroxy-2-naphthoate

Polymorphism Studies

Methyl 3-hydroxy-2-naphthoate has been utilized in the study of polymorphism. Researchers synthesized a piperidine substituted variant for application as a supramolecular host. Different solvents used for crystallization yielded colorless and light yellowish orange crystals. These crystals were analyzed using various techniques such as IR, UV-Visible, fluorescence, SEM, 1H NMR, DSC, PXRD, and X-ray crystallography to reveal polymorphism. The study provided insights into the intermolecular interactions and optical properties of these polymorphs (Sahoo, Kumar, Kumar, & Kumar, 2020).

Synthesis of Derivatives

Methyl 3-hydroxy-2-naphthoate and its derivatives have been synthesized using a two-step approach involving Heck coupling and Dieckmann cyclization. This method yielded 1-hydroxynaphthalene-2-carboxylic acid derivatives on a multigram scale, demonstrating the compound's potential in organic synthesis (Podeschwa & Rossen, 2015).

Excited State Intramolecular Proton Transfer (ESIPT)

Research on substituted naphthalene compounds, including methyl 3-hydroxy-2-naphthoate, has shown that the position of the intramolecular hydrogen bond in the naphthalene skeleton acts as a switch controlling the yield of an excited state intramolecular proton transfer (ESIPT) process. This finding is significant for understanding the photostability of these molecules under ultraviolet irradiation (Catalán, Valle, Palomar, Diaz, & Paz, 1999).

Photophysical Properties in Microenvironments

A study investigated the photophysical properties of methyl 3-hydroxy-2-naphthoate in different microenvironments like micelles and niosomes formed by nonionic surfactants. This research highlighted how the photophysical properties of this compound are significantly affected by the confined microenvironment and the concentration of surfactants (Wang, Pan, Li, & Zhao, 2016).

Enantioselective Oxidative CouplingMethyl 3-hydroxy-2-naphthoate was used in the enantioselect

Scientific Research Applications of Methyl 3-hydroxy-2-naphthoate

Polymorphism Studies

Methyl 3-hydroxy-2-naphthoate has been utilized in the study of polymorphism. Researchers synthesized a piperidine substituted variant for application as a supramolecular host. Different solvents used for crystallization yielded colorless and light yellowish orange crystals. These crystals were analyzed using various techniques such as IR, UV-Visible, fluorescence, SEM, 1H NMR, DSC, PXRD, and X-ray crystallography to reveal polymorphism. The study provided insights into the intermolecular interactions and optical properties of these polymorphs (Sahoo et al., 2020).

Synthesis of Derivatives

Methyl 3-hydroxy-2-naphthoate and its derivatives have been synthesized using a two-step approach involving Heck coupling and Dieckmann cyclization. This method yielded 1-hydroxynaphthalene-2-carboxylic acid derivatives on a multigram scale, demonstrating the compound's potential in organic synthesis (Podeschwa & Rossen, 2015).

Excited State Intramolecular Proton Transfer (ESIPT)

Research on substituted naphthalene compounds, including methyl 3-hydroxy-2-naphthoate, has shown that the position of the intramolecular hydrogen bond in the naphthalene skeleton acts as a switch controlling the yield of an excited state intramolecular proton transfer (ESIPT) process. This finding is significant for understanding the photostability of these molecules under ultraviolet irradiation (Catalán et al., 1999).

Photophysical Properties in Microenvironments

A study investigated the photophysical properties of methyl 3-hydroxy-2-naphthoate in different microenvironments like micelles and niosomes formed by nonionic surfactants. This research highlighted how the photophysical properties of this compound are significantly affected by the confined microenvironment and the concentration of surfactants (Wang et al., 2016).

Safety And Hazards

Methyl 3-hydroxy-2-naphthoate may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment such as dust masks, eyeshields, and gloves .

Relevant Papers One relevant paper discusses the use of 3-Hydroxy-2-Naphthoate-Based Ionic Liquids for an efficient extraction of heavy metals . The study investigates the applicability of three task-specific ionic liquids (ILs) as heavy metal extracting agents by contrasting extraction capabilities with algal toxicity .

properties

IUPAC Name

methyl 3-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVBECLPRBAATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061260
Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-2-naphthoate

CAS RN

883-99-8
Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
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Record name Methyl 3-hydroxy-2-naphthoate
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Record name Methyl 3-hydroxy-2-naphthoate
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Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
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Record name Methyl 3-hydroxy-2-naphthoate
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Record name METHYL 3-HYDROXY-2-NAPHTHOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
184
Citations
KH Kim, DW Lee, YS Lee, DH Ko, DC Ha - Tetrahedron, 2004 - Elsevier
… Mono-N-alkylated octahydrobinaphthyl-2,2′-diamine (H 8 -BINAM) chiral ligands were employed in the catalytic and asymmetric oxidative coupling of methyl 3-hydroxy-2-naphthoate …
Number of citations: 71 www.sciencedirect.com
PR Sahoo, A Kumar, A Kumar, S Kumar - Journal of Molecular Structure, 2020 - Elsevier
… A piperidine substituted methyl 3-hydroxy-2-naphthoate was synthesized for application as … The crystals of the substituted methyl 3-hydroxy-2-naphthoate were analysed using melting …
Number of citations: 8 www.sciencedirect.com
GM Tang, YR Xi, L Liu, XM Chen, QS Lu, YK Xue… - Journal of Molecular …, 2022 - Elsevier
A set of naphtholate esters have been prepared through the esterification reaction of hydroxy3-hydroxy-2-naphthoic acid with a series of organic alcohol (methanol, ethanol, n-propanol …
Number of citations: 10 www.sciencedirect.com
İ Sıdır, S Góbi, Y Gülseven Sıdır, R Fausto - Photochem, 2021 - mdpi.com
… the photophysics of methyl 3-hydroxy-2-naphthoate and phenyl … photophysics of methyl 3-hydroxy-2-naphthoate in different … Similarly to methyl 3-hydroxy-2-naphthoate, methyl 2-hydroxy…
Number of citations: 0 www.mdpi.com
K Ji - 2019 - theseus.fi
… Four kinds of new compounds, namely, methyl-3-hydroxy-2-naphthoate, ethyl-3-hydroxy-2-naphthoate, n-propyl-3-hydroxy-2-naphthoate and i-propyl-3-hydroxy-2-naphthoate, have …
Number of citations: 0 www.theseus.fi
GJ Woolfe, PJ Thistlethwaite - Journal of the American Chemical …, 1981 - ACS Publications
… hydroxynaphthoic acid esters: methyl 3-hydroxy-2-naphthoate (I) and phenyl l-hydroxy-2- … Methyl 3hydroxy-2-naphthoate was purified by vacuum sublimation, while phenyl 1 -hydroxy-2-…
Number of citations: 37 pubs.acs.org
ED Bergmann, Y Hirshberg, S Pinchas - Journal of the Chemical …, 1950 - pubs.rsc.org
… In order to verify the hypothesis offered, the infra-red absorption of methyl salicylate and methyl 3-hydroxy-2-naphthoate was studied. In carbon tetrachloride solution, and at a …
Number of citations: 22 pubs.rsc.org
M Ōki, M Hirota, S Hirofuji - Spectrochimica Acta, 1966 - Elsevier
Infra-red OH stretching spectra of 2-methoxy-1-naphthoic (I), 1-methoxy-2-naphthoic (II) and 3-methoxy-2-naphthoic (III) acids were measured under conditions where dimeric …
Number of citations: 14 www.sciencedirect.com
H SUGIHARA, K UKAWA, H KURIKI… - Chemical and …, 1977 - jstage.jst.go.jp
… Arnold and his co—workers have reported that hydrogenation of methyl 3—hydroxy—2—naphthoate in the presence of Raney nickel quantitatively gives methyl 3—hydroxy—5,6,7,8—…
Number of citations: 17 www.jstage.jst.go.jp
M Smrčina, Š Vyskočil, V Hanuš… - Journal of the …, 1996 - ACS Publications
… Recently, we have reported on the highly selective, Cu(II)-mediated cross coupling of 2-aminonaphthalene (1) with methyl 3-hydroxy-2-naphthoate (2) that produced the racemic 1,1‘-…
Number of citations: 38 pubs.acs.org

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